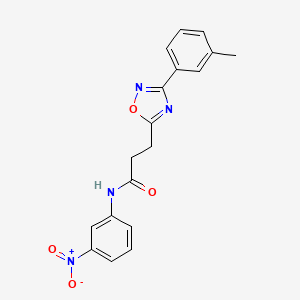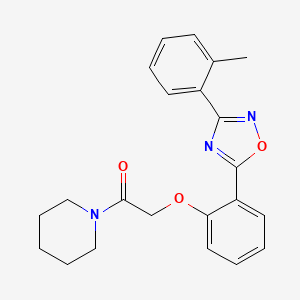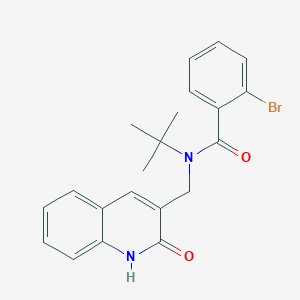
2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of certain enzymes and has been found to have potential applications in the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the inhibition of monoamine oxidase and acetylcholinesterase enzymes. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning. Inhibition of this enzyme can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Inhibition of monoamine oxidase and acetylcholinesterase can lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which can improve mood, cognitive function, and memory. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potent inhibitory activity against monoamine oxidase and acetylcholinesterase enzymes. This makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to explore its potential applications in the treatment of other diseases, such as depression and anxiety disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other enzymes and neurotransmitters. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps. The first step is the synthesis of 2-hydroxyquinoline-3-carboxaldehyde, which is then reacted with tert-butylamine to form 2-tert-butylaminoquinoline-3-carboxaldehyde. This compound is then reacted with 2-bromo-N-(tert-butyl)benzamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound is a potent inhibitor of certain enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the development and progression of these diseases.
Propiedades
IUPAC Name |
2-bromo-N-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-21(2,3)24(20(26)16-9-5-6-10-17(16)22)13-15-12-14-8-4-7-11-18(14)23-19(15)25/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMETPMRVYAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

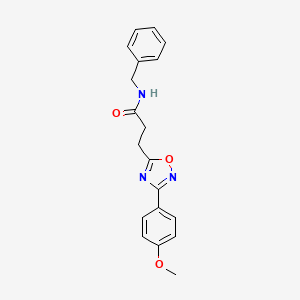
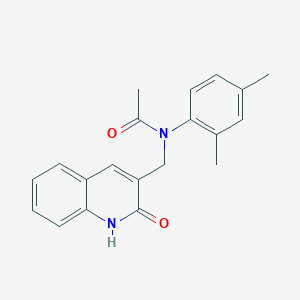
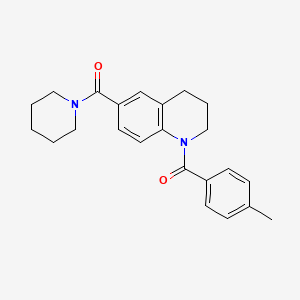
![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
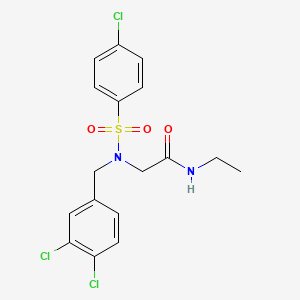
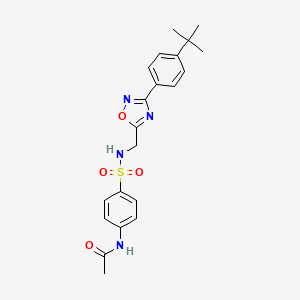

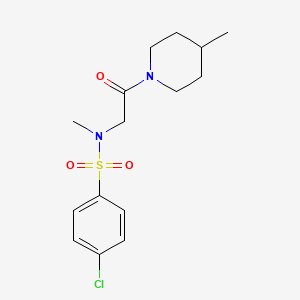
![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)
